molecular formula C12H17NO2 B181529 N-(4-Methoxyphenyl)-2,2-dimethylpropanamide CAS No. 56619-94-4

N-(4-Methoxyphenyl)-2,2-dimethylpropanamide

Cat. No. B181529
CAS RN: 56619-94-4
M. Wt: 207.27 g/mol
InChI Key: JFRWTFVXZCJZKV-UHFFFAOYSA-N
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Description

“N-(4-Methoxyphenyl)-2,2-dimethylpropanamide” is an organic compound . It is a derivative of amides and has a methoxy group attached to the phenyl ring . The compound’s IUPAC name is “4-Methoxyphenol” and it is also known as "Mequinol" .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-nitroaniline to form the nitroamide intermediate, which is then reduced to the corresponding amine using palladium on carbon. The final step involves the reaction of the amine with propanoyl chloride.


Molecular Structure Analysis

The molecular structure of “N-(4-Methoxyphenyl)-2,2-dimethylpropanamide” can be analyzed using various methods such as density functional theory, molecular docking, and molecular dynamic simulation . These methods can provide information about the compound’s geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, and chemical reactivity descriptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-Methoxyphenyl)-2,2-dimethylpropanamide” can be analyzed using various methods such as density functional theory and TD-DFT/B3LYP/6-311++G (d,p) methods . These methods can provide information about the compound’s electronic characteristics, nonlinear optical properties, and thermodynamic properties .

Scientific Research Applications

Synthesis of Novel Ligands

N-(4-Methoxyphenyl)-2,2-dimethylpropanamide has been utilized in the synthesis of novel ligands. For instance, it was used in the creation of the first 4-methoxy-substituted 1,3-benzazaphosphole. This compound represents a potential σ2 P,O hybrid or chelate ligand with high π-density at the phosphorus atom, which could have implications in various chemical processes and research applications (Aluri, Jones, Dix, & Heinicke, 2014).

Crystal Structure Analysis

In another study, the crystal structure of a related compound, N-[(6-Methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide, was determined. This involved X-ray diffraction analysis, providing valuable insights into the molecular structure that could be relevant for further research and development of similar compounds (Hirano, Hamase, Akita, & Zaitsu, 2004).

Development of Novel Materials for Optoelectronic Devices

The compound has also found applications in the development of novel materials for optoelectronic devices. For instance, derivatives of triphenylamine with dimethylamino substituents, related to N-(4-Methoxyphenyl)-2,2-dimethylpropanamide, were synthesized and introduced into electrochromic devices. These devices demonstrated high coloration efficiency and electrochemical stability, indicating potential applications in advanced technology (Wu, Lin, & Liou, 2019).

Synthesis of Lipoxygenase Inhibitors

Furthermore, derivatives of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide, a compound similar to N-(4-Methoxyphenyl)-2,2-dimethylpropanamide, were synthesized and screened as lipoxygenase inhibitors. These compounds showed moderately good activities, suggesting their potential in biomedical research and drug development (Aziz‐ur‐Rehman et al., 2016).

Synthesis of Poly(methacrylamide) with Biomedical Interest

In the field of polymer science, a new methacrylamide derivative supporting functional side groups of potential biomedical interest was synthesized. This compound, related to N-(4-Methoxyphenyl)-2,2-dimethylpropanamide, was used to obtain polymers by free radical polymerization, indicating its utility in creating new materials with potential biomedical applications (Gallardo & Román, 1993).

Synthesis of Air-Stable n-type Dopant for Organic Semiconductor Thin Films

Moreover, a derivative of N-(4-Methoxyphenyl)-2,2-dimethylpropanamide was synthesized and employed as a strong n-type dopant for fullerene C(60), a well-known n-channel semiconductor. The thin films produced showed high conductivity, highlighting the compound's relevance in the field of organic electronics (Wei et al., 2012).

Safety And Hazards

The safety data sheet for a similar compound, 4-Methoxyphenol, indicates that it is harmful if swallowed and may cause an allergic skin reaction . It is also noted to cause serious eye irritation and is toxic to aquatic life .

properties

IUPAC Name

N-(4-methoxyphenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)11(14)13-9-5-7-10(15-4)8-6-9/h5-8H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRWTFVXZCJZKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334721
Record name N-(4-Methoxyphenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxyphenyl)-2,2-dimethylpropanamide

CAS RN

56619-94-4
Record name N-(4-Methoxyphenyl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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